molecular formula C17H16N2O4S B2644290 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-99-7

2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2644290
CAS No.: 946210-99-7
M. Wt: 344.39
InChI Key: JOSUIBGNOKVLBZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenoxy group at the α-carbon and an isoxazole-thiophene hybrid moiety at the acetamide nitrogen (Figure 1).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-4-6-14(7-5-13)22-11-17(20)18-10-12-9-15(23-19-12)16-3-2-8-24-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUIBGNOKVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophenyl group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the thiophenyl group to the isoxazole ring.

    Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Methoxyphenoxy Group Oxidation

The 4-methoxyphenoxy moiety undergoes oxidation under strong oxidizing conditions. Common reagents include:

Oxidizing AgentConditionsProductYield (%)
KMnO₄ (acidic)80°C, 6 hrs2-(4-hydroxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide65–70
CrO₃ (H₂SO₄)RT, 2 hrs2-(4-formylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide40–45

The methoxy group (-OCH₃) is preferentially oxidized to a hydroxyl (-OH) or formyl (-CHO) group, depending on the reagent strength. Computational studies suggest the electron-donating methoxy group lowers the activation energy for oxidation at the para position .

Thiophene Ring Oxidation

The thiophene substituent is susceptible to electrophilic oxidation:

ReagentProductSelectivity
H₂O₂ (acetic acid)Thiophene-S-oxide derivativeModerate (C2/C5 positions)
Ozone (O₃)Thiophene ring cleavage to sulfonic acidLow yield due to side reactions

Acetamide Reduction

The acetamide group is reduced to an amine using hydride donors:

Reducing AgentConditionsProduct
LiAlH₄THF, reflux, 4 hrs2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)ethylamine
NaBH₄/I₂MeOH, RT, 12 hrsPartial reduction to secondary alcohol

LiAlH₄ achieves full reduction to the primary amine (85% yield), while NaBH₄/I₂ yields a secondary alcohol (55% yield) due to steric hindrance from the thiophene-isoxazole group.

Methoxyphenoxy Group Substitution

The phenoxy oxygen participates in nucleophilic aromatic substitution (NAS):

NucleophileConditionsProduct
NH₃ (liq.)Cu catalyst, 120°C2-(4-aminophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
KSCNDMF, 100°CThiocyano derivative at para position

NAS occurs regioselectively at the para position due to methoxy’s directing effects .

Acetamide Hydrolysis

The acetamide bond hydrolyzes under acidic or basic conditions:

ConditionsProduct
6M HCl, reflux2-(4-methoxyphenoxy)acetic acid + (5-(thiophen-2-yl)isoxazol-3-yl)methylamine
NaOH (aq.), 70°CSodium salt of 2-(4-methoxyphenoxy)acetic acid

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage (t₁/₂ = 2 hrs vs. 6 hrs in acid) .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution, primarily at the C3 and C5 positions:

ReactionReagentProduct
NitrationHNO₃/H₂SO₄5-nitrothiophene derivative
SulfonationSO₃/H₂SO₄Thiophene-2-sulfonic acid derivative

Density functional theory (DFT) calculations indicate the thiophene’s electron-rich nature increases reactivity toward electrophiles, with C5 being the most favorable site .

Cycloaddition Involving Isoxazole

The isoxazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProduct
Acetylene100°C, 12 hrsPyrazole-fused derivative
Nitrile oxideRT, 24 hrsIsoxazolo-isoxazole adduct

Reaction kinetics show slower rates compared to unsubstituted isoxazoles due to steric bulk from the thiophene group .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 220°C via cleavage of the acetamide bond (TGA data: 5% weight loss at 225°C) .

  • Photolysis : UV irradiation (254 nm) induces homolytic cleavage of the C–O bond in the phenoxy group, forming radical intermediates .

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is in the field of anti-inflammatory drugs. Research has indicated that derivatives of acetamides, including this compound, can act as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation and pain. A study highlighted the synthesis and evaluation of various acetamide derivatives, showing promising COX inhibitory activity, suggesting potential for development into therapeutic agents for inflammatory diseases .

Anticancer Properties

The compound's structural features suggest potential anticancer properties, particularly through inhibition of specific cancer cell lines. Case studies have demonstrated that compounds with similar isoxazole structures exhibit cytotoxic effects against various cancer types. For instance, thiazole carboxamide derivatives were tested for their anticancer effects, indicating that structural modifications can enhance bioactivity . This opens avenues for further exploration of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeReference StudyObserved Effects
COX Inhibition Significant inhibition in vitro
Anticancer Activity Cytotoxic effects on cancer cell lines
Antimicrobial Action Effective against various pathogens

Case Study 1: COX Inhibition

In a controlled study, a series of acetamide derivatives were synthesized and evaluated for their COX inhibitory activities. Among these, compounds structurally related to this compound exhibited significant inhibition rates comparable to established COX inhibitors like celecoxib. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation into the anticancer properties of structurally similar compounds revealed that modifications at the isoxazole position could enhance cytotoxicity against breast cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions, demonstrating that compounds with similar scaffolds to this compound showed promise as potential anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophenyl groups can play a crucial role in binding to these targets, while the methoxyphenoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituted Acetamides with Heterocyclic Moieties
Compound Name Key Structural Features Melting Point (°C) Biological Activity Reference
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Oxadiazole-thio linker, benzodioxolyl group 127 Not specified
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide Triazole-thiazole hybrid, benzodiazolyl group Not reported Docking studies (binding)
Target Compound Isoxazole-thiophene, 4-methoxyphenoxy Predicted: 110–135 Inferred: Antimicrobial

Key Differences :

  • The 4-methoxyphenoxy group may improve solubility relative to benzodioxolyl or tetrahydronaphthalenyl substituents .
Acetamides with Sulfonamide and Thiazolidinedione Groups
Compound Name Key Structural Features Hypoglycemic Activity (IC₅₀) Reference
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione, nitro group Significant (in vivo)
2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide Sulfamoyl, isoxazole Not reported
Target Compound Thiophene-isoxazole, no sulfonamide Inferred: Lower activity

Key Differences :

  • The target lacks the sulfamoyl or thiazolidinedione groups critical for hypoglycemic activity in and , suggesting divergent pharmacological targets .
  • Its thiophene moiety may confer redox activity or metal-binding capacity absent in sulfonamide analogs.
Antimicrobial Isoxazole Derivatives
Compound Name Key Structural Features Antimicrobial Activity (MIC, µg/mL) Reference
(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Styryl-isoxazole, thiazolidinone 2–8 (bacteria), 4–16 (fungi)
Target Compound Thiophene-isoxazole, no thiazolidinone Predicted: Moderate activity

Key Differences :

  • The target’s thiophene substituent may reduce steric hindrance compared to styryl groups, improving penetration into microbial membranes .
  • Absence of a thiazolidinone ring could limit β-lactamase inhibition but enhance stability against enzymatic degradation.

Physicochemical Properties and Spectral Data

  • Molecular Weight : Estimated at ~400–430 g/mol (based on analogs in ).
  • NMR Predictions :
    • ¹H NMR : δ 3.8–4.0 ppm (OCH₃ and CH₂), 6.9–7.5 ppm (aromatic protons), 8.1 ppm (C=CH thiophene) .
    • ¹³C NMR : δ 165–170 ppm (amide C=O), 150–155 ppm (isoxazole C-O) .
  • MS Fragmentation : Expected [M+H]⁺ peak at ~420–435 m/z, with cleavage at the acetamide bond .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

The compound features a methoxyphenoxy group and an isoxazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. A study on related isoxazole derivatives demonstrated notable antifungal activity against various strains, suggesting that the incorporation of thiophene and isoxazole groups may enhance such effects .

Key Findings :

  • Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.004 to 0.06 mg/mL against various pathogens, indicating strong antibacterial potential .

Anticancer Activity

The anticancer potential of this compound is supported by studies involving structurally related acetamides. These studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells .

Case Study :
In one investigation, a series of acetamide derivatives were synthesized and tested for their cytotoxic effects. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating a promising avenue for further research in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to the target molecule have been documented in various studies. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could mitigate inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as methoxy and thiophene has been linked to enhanced bioactivity.

Functional Group Activity Notes
MethoxyAntimicrobialEnhances solubility and bioavailability
ThiopheneAnticancerContributes to electron delocalization
IsoxazoleAnti-inflammatoryModulates immune response

Q & A

Q. What are the optimal synthetic routes for 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 2-chloro-N-substituted acetamide derivatives with sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours) to form azido intermediates .
  • Step 2 : Condense the intermediate with thiophene-containing isoxazole moieties using DMF as a solvent and potassium carbonate (K₂CO₃) as a base at room temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Critical Factors :

  • Solvent polarity : Toluene/water mixtures improve azide substitution efficiency compared to pure polar solvents .
  • Catalyst/base : K₂CO₃ enhances nucleophilicity in condensation steps, avoiding side reactions .
  • Reaction time : Prolonged reflux (>7 hours) may degrade thermally sensitive intermediates, reducing yield .

Table 1 : Representative Yield Data for Analogous Compounds

SubstituentReaction Time (h)Yield (%)
4-NO₂572
2-CH₃768
4-OCH₃675
Adapted from

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Answer :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate the product .
  • Characterization :
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
    • ¹H NMR : Key signals include aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and NH protons (δ 9.8 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .

Note : Inconsistent elemental analysis results (e.g., %N discrepancies in vs. ) suggest rigorous cross-validation via multiple techniques.

Intermediate Research Questions

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Answer :

  • HPLC-PDA : Monitor degradation products using a C18 column (acetonitrile/water mobile phase, 1 mL/min flow rate).
  • Accelerated Stability Testing :
    • Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
    • Thermal stress : Heat at 60°C for 72 hours in a dry oven.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Key Finding : Isoxazole-thiophene hybrids are prone to hydrolysis in alkaline media due to ester/amide bond lability .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Answer :

  • Case Study : In , IR spectra for 3c show a carbonyl stretch at 1667 cm⁻¹, whereas 3f (with an o-tolyl group) exhibits a shift to 1674 cm⁻¹. This discrepancy arises from electron-donating/withdrawing substituents altering conjugation .
  • Resolution :
    • Compare data across multiple derivatives to establish substituent-dependent trends.
    • Use computational tools (e.g., DFT calculations) to model vibrational frequencies and validate experimental peaks .

Advanced Research Questions

Q. What in vivo models and dosing protocols are appropriate for evaluating this compound’s hypoglycemic activity?

Answer :

  • Model : Use streptozotocin-induced diabetic Wistar albino mice (weight: 25–30 g, n=6 per group) .
  • Dosing : Administer orally at 50–100 mg/kg/day for 14 days. Monitor blood glucose weekly via glucometer.
  • Endpoint Analysis : Sacrifice animals to assess pancreatic β-cell regeneration (histopathology) and liver glycogen levels (anthrone method) .

Table 2 : Hypoglycemic Activity of Analogous Compounds

DerivativeGlucose Reduction (%)Toxicity (LD₅₀, mg/kg)
3a42.3>500
3c58.1450
3f36.7>500
Data from

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Answer :

  • Key SAR Insights :
    • Thiophene-Isoxazole Core : Essential for π-π stacking with enzyme active sites (e.g., PPAR-γ in hypoglycemic activity) .
    • Methoxy Group : Electron-donating groups at the 4-position enhance metabolic stability but reduce solubility .
    • N-Substituents : Bulky groups (e.g., o-tolyl in 3f) sterically hinder target binding, reducing potency .
  • Optimization Strategy :
    • Introduce polar substituents (e.g., -SO₂NH₂) to improve aqueous solubility without compromising target affinity.
    • Use molecular docking (AutoDock Vina) to predict binding modes with PPAR-γ or COX-2 .

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